Product packaging for Clarinex-D 12 Hour(Cat. No.:CAS No. 855790-99-7)

Clarinex-D 12 Hour

Cat. No.: B1243075
CAS No.: 855790-99-7
M. Wt: 476.1 g/mol
InChI Key: JQLKIIMCOASHLM-PXRPMCEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clarinex-D 12 Hour is a combination chemical agent for research applications. Its components have complementary mechanisms of action: desloratadine is a potent, selective, peripheral H1-receptor inverse agonist (antihistamine) that blocks the action of endogenous histamine , while pseudoephedrine sulfate is a sympathomimetic amine that functions as a nasal decongestant by promoting vasoconstriction in the nasal mucous membranes . In a research context, this combination is valuable for studying the simultaneous blockade of histamine signaling and induction of adrenergic effects in model systems. The desloratadine component is the primary active metabolite of loratadine . Researchers should note that the pseudoephedrine component can exhibit cardiovascular and central nervous system effects in some models . This product is supplied in an extended-release tablet formulation containing 2.5 mg of desloratadine and 120 mg of pseudoephedrine sulfate . It is critical to adhere to safe handling practices. This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34ClN3O B1243075 Clarinex-D 12 Hour CAS No. 855790-99-7

Properties

CAS No.

855790-99-7

Molecular Formula

C29H34ClN3O

Molecular Weight

476.1 g/mol

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C19H19ClN2.C10H15NO/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;1-8(11-2)10(12)9-6-4-3-5-7-9/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1

InChI Key

JQLKIIMCOASHLM-PXRPMCEGSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NC.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4

Other CAS No.

855790-99-7

Origin of Product

United States

Mechanistic Elucidation of Active Pharmaceutical Ingredients at the Molecular and Cellular Level

Desloratadine (B1670295): Molecular Pharmacology of Histamine (B1213489) H1 Receptor Antagonism

Desloratadine is a second-generation antihistamine that functions as a selective and potent antagonist of the histamine H1 receptor. drugbank.comthieme-connect.com It is the primary active metabolite of loratadine (B1675096). taylorandfrancis.comeuropa.eu

Desloratadine exhibits a high binding affinity for the histamine H1 receptor. taylorandfrancis.commedscape.com In vitro studies have demonstrated that desloratadine binds to the human H1 receptor with a high affinity, displacing other ligands. thieme-connect.comselleckchem.com Competitive binding assays indicate that desloratadine has a significantly greater affinity for the human H1 receptor compared to other second-generation antihistamines like cetirizine (B192768) and fexofenadine. medscape.com Specifically, its affinity is reported to be 50 to 200 times greater than that of cetirizine and fexofenadine, respectively. medscape.com

The binding kinetics of desloratadine are characterized by a slow rate of dissociation from the H1 receptor, which contributes to its long duration of action. researchgate.netscbt.com This prolonged receptor occupancy ensures sustained antihistaminic effects. acs.orgebi.ac.ukacs.org

Desloratadine demonstrates high selectivity for the H1 receptor over other receptor types, including histamine H2, serotonin (B10506), and various muscarinic receptor subtypes. thieme-connect.comeuropa.eu While it shows some affinity for muscarinic receptors, its selectivity for the H1 receptor is significantly higher. medscape.comeuropa.eu This selectivity minimizes the potential for anticholinergic side effects at therapeutic concentrations. europa.eu

Table 1: Comparative Binding Affinity of Desloratadine for Histamine H1 Receptor

Compound Receptor Ki (nmol/l)
Desloratadine Guinea Pig Brain H1 0.83
Desloratadine Guinea Pig Lung H1 0.42
Loratadine Guinea Pig Brain H1 12.0
Loratadine Guinea Pig Lung H1 7.0
Terfenadine Guinea Pig Brain H1 11.0
Terfenadine Guinea Pig Lung H1 4.0

Data sourced from in vitro inhibition of ³H-mepyramine binding studies. thieme-connect.com

By blocking the histamine H1 receptor, desloratadine acts as an inverse agonist. lymphosign.commdpi.com This means that in addition to blocking the action of histamine, it also reduces the basal activity of the H1 receptor, which can signal even in the absence of histamine. researchgate.netresearchgate.net This inverse agonism is significant in modulating downstream signaling pathways. researchgate.net

One of the key pathways affected is the nuclear factor-kappa B (NF-κB) signaling pathway. taylorandfrancis.com Histamine can stimulate NF-κB activity, a key regulator of inflammatory responses. researchgate.net Desloratadine has been shown to inhibit both basal and histamine-stimulated NF-κB activity. taylorandfrancis.comresearchgate.net This inhibition may contribute to the anti-inflammatory effects of desloratadine beyond simple H1 receptor antagonism. researchgate.net

Cellular responses modulated by H1 blockade with desloratadine include:

Inhibition of Mediator Release: Desloratadine can inhibit the release of various inflammatory mediators from mast cells and basophils, such as histamine and leukotrienes. medscape.comskintherapyletter.com

Reduction of Pro-inflammatory Cytokines: It has been shown to inhibit the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13. selleckchem.comnih.govnih.gov These cytokines are crucial in the allergic inflammatory cascade.

Modulation of Cellular Adhesion: Desloratadine can inhibit the expression of cell adhesion molecules, which are involved in the recruitment of inflammatory cells. skintherapyletter.com

Induction of Apoptosis and Autophagy: Some studies suggest that desloratadine can induce apoptosis (programmed cell death) and autophagy in certain cell types, which may have implications for its therapeutic effects. researchsquare.com

A distinguishing feature of desloratadine is its limited ability to cross the blood-brain barrier. skintherapyletter.comresearchgate.net This characteristic is attributed to its chemical structure and properties that favor peripheral distribution. patsnap.comnumberanalytics.com As a result, desloratadine exhibits high specificity for peripheral H1 receptors, minimizing its effects on the central nervous system (CNS). patsnap.comnumberanalytics.com This peripheral selectivity is the primary reason for its non-sedating profile compared to first-generation antihistamines, which readily penetrate the CNS and cause drowsiness. researchgate.netnumberanalytics.com While some data suggests minimal CNS penetration is possible, clinical studies have largely confirmed its lack of significant sedative or cognitive impairment. skintherapyletter.comtandfonline.com

Pseudoephedrine: Adrenergic Receptor Agonism and Sympathomimetic Actions

Pseudoephedrine is a sympathomimetic amine that acts as a decongestant. drugbank.comnih.gov Its mechanism involves both direct and indirect actions on the adrenergic system. nih.govjove.com

The primary mechanism of action for pseudoephedrine's decongestant effect is its agonistic activity at alpha-adrenergic receptors. drugbank.comwikipedia.orgpatsnap.com It directly stimulates alpha-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa. patsnap.comdroracle.airxlist.com This stimulation leads to vasoconstriction, which is the narrowing of these blood vessels. wikipedia.orgpatsnap.comrxlist.com

The vasoconstriction caused by pseudoephedrine reduces blood flow to the nasal passages. patsnap.comdroracle.ai This decrease in blood flow leads to a reduction in tissue swelling and edema, thereby shrinking the swollen nasal mucous membranes and alleviating nasal congestion. wikipedia.orgmedcentral.com While it primarily acts on alpha-receptors for vasoconstriction, it has a lesser effect on beta-adrenergic receptors. drugbank.compatsnap.com

Table 2: Adrenergic Receptor Activity of Pseudoephedrine

Receptor Subtype Action Primary Effect
Alpha-Adrenergic Agonist Vasoconstriction drugbank.comwikipedia.org
Beta-Adrenergic Agonist (weaker) Bronchial smooth muscle relaxation wikipedia.orgrxlist.com

This table summarizes the principal adrenergic receptor interactions of pseudoephedrine.

In addition to its direct effects on adrenergic receptors, pseudoephedrine also exerts indirect sympathomimetic actions. nih.govjove.com It achieves this by stimulating the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals. nih.govwikipedia.orgresearchgate.netwikipedia.org This released norepinephrine then acts on postsynaptic adrenergic receptors, amplifying the sympathomimetic response. nih.govscirp.org

Molecular Basis of Co-Administration and Potential Pharmacodynamic Interactions

Absence of Direct Ligand-Receptor Cross-Interactions

A fundamental aspect of the pharmacodynamic profile of the desloratadine and pseudoephedrine combination is the high degree of specificity each compound exhibits for its respective molecular target. Extensive research into their receptor binding profiles demonstrates a clear absence of direct cross-interactions at the ligand-receptor level.

Desloratadine: As a second-generation antihistamine, desloratadine is characterized by its potent and highly selective antagonism of the histamine H1 receptor. drugbank.comdrugbank.com It is the major active metabolite of loratadine and exhibits a significantly higher binding affinity for the H1 receptor than its parent compound. europa.euresearchgate.net In vitro studies have confirmed this high affinity and specificity. Radioligand binding assays show that desloratadine binds to the H1 receptor with high avidity and dissociates slowly, contributing to its long duration of action. drugbank.comresearchgate.net Furthermore, when tested against a broad panel of other receptors, desloratadine showed negligible affinity for adrenergic receptors, which are the primary targets of pseudoephedrine. europa.eu While some minor affinity for muscarinic and serotonin receptors has been noted in preclinical studies, these are not considered clinically relevant at therapeutic concentrations. drugbank.comeuropa.eu

Pseudoephedrine: In contrast, pseudoephedrine functions as a sympathomimetic agent. nih.gov Its primary mechanism of action is indirect, involving the displacement of norepinephrine from storage vesicles in presynaptic nerve terminals. wikipedia.orgnih.govnih.gov The released norepinephrine then activates postsynaptic adrenergic receptors. Pseudoephedrine also exerts a weak, direct agonist effect on alpha- and, to a lesser extent, beta-adrenergic receptors. guidetopharmacology.orgdrugbank.comhmdb.ca Its therapeutic effect as a nasal decongestant is mediated principally through the stimulation of alpha-adrenergic receptors in the vascular smooth muscle of the nasal mucosa, leading to vasoconstriction. hmdb.cadroracle.ai There is no scientific evidence to suggest that pseudoephedrine binds to or modulates the activity of histamine H1 receptors.

This mutual exclusivity of receptor targets ensures that the two drugs operate within independent physiological pathways, minimizing the potential for unpredictable pharmacodynamic interactions.

CompoundPrimary Molecular TargetReceptor FamilyPrimary Mechanism
DesloratadineHistamine H1 ReceptorG-protein-coupled receptorSelective Antagonist / Inverse Agonist drugbank.comiarc.fr
PseudoephedrineAdrenergic Receptors (α and β)G-protein-coupled receptorIndirect Agonist (Norepinephrine release) / Weak Direct Agonist wikipedia.orgnih.govguidetopharmacology.org

Theoretical Frameworks for Additive Molecular Effects

The rationale for combining desloratadine and pseudoephedrine is based on a theoretical framework of additive molecular effects, where two distinct pharmacological actions produce a complementary and more comprehensive therapeutic outcome. The combination effectively targets both the histamine-mediated allergic cascade and the resultant nasal congestion.

H1 Receptor Blockade: The allergic response is initiated by the release of histamine from mast cells, which then binds to H1 receptors on various cell types. drugbank.com This ligand-receptor interaction triggers a cascade of events leading to the classic symptoms of allergic rhinitis, including sneezing, itching (pruritus), and rhinorrhea. Desloratadine, by competitively and selectively blocking histamine from binding to peripheral H1 receptors, effectively interrupts this pathway. drugbank.compatsnap.com This action alleviates the systemic and nasal symptoms directly driven by histamine.

Adrenergic Receptor Stimulation: While desloratadine addresses the histamine-driven symptoms, it has a limited effect on nasal congestion, which is primarily a result of vasodilation and plasma exudation in the nasal passages. This is where the complementary action of pseudoephedrine is crucial. By stimulating alpha-adrenergic receptors in the nasal mucosa, pseudoephedrine induces vasoconstriction. hmdb.cadroracle.ai This narrowing of the blood vessels reduces blood flow and capillary permeability, thereby decreasing tissue swelling and alleviating the sensation of nasal blockage. hmdb.ca

The co-administration of these two agents thus provides a dual-pronged approach: desloratadine mitigates the underlying allergic reaction mediated by histamine, while pseudoephedrine counteracts the resultant nasal congestion through a separate, adrenergic-mediated mechanism. The clinical efficacy of the combination is a direct consequence of these parallel and additive pharmacodynamic effects. europa.eueuropa.eu

CompoundMolecular ActionPhysiological Outcome
DesloratadineBlocks histamine from binding to peripheral H1 receptors. drugbank.compatsnap.comInhibition of histamine-mediated symptoms (e.g., sneezing, rhinorrhea, itching).
PseudoephedrineStimulates alpha-adrenergic receptors in the nasal vasculature. hmdb.cadroracle.aiVasoconstriction of nasal blood vessels, leading to reduced swelling and nasal congestion. hmdb.ca

Pharmacokinetic Disposition and Biotransformational Pathways of Desloratadine and Pseudoephedrine

Systemic Absorption Characteristics and Bioavailability

The process by which a drug is absorbed from the gastrointestinal tract into the bloodstream is a critical determinant of its therapeutic effect. The following sections explore the absorption characteristics of desloratadine (B1670295) and pseudoephedrine.

Gastrointestinal Permeability and Rate-Limiting Factors for Desloratadine and Pseudoephedrine

Desloratadine: Classified as a Biopharmaceutics Classification System (BCS) class one drug, desloratadine exhibits high solubility and high permeability. mdpi.com This inherent characteristic facilitates its rapid absorption following oral administration. mdpi.com Plasma concentrations of desloratadine can be detected within 30 minutes of taking the medication. europa.eu Peak plasma concentrations (Cmax) are typically reached in approximately 3 hours. europa.eudrugbank.com The bioavailability of desloratadine is dose-proportional over a range of 5 mg to 20 mg. europa.eu

Pseudoephedrine: This compound is also readily and almost completely absorbed from the gastrointestinal tract. medcentral.com There is no evidence to suggest a significant first-pass metabolism effect, which means a large portion of the orally administered dose reaches systemic circulation. medcentral.com Following the administration of an immediate-release oral solution, peak plasma concentrations are generally achieved within 1.39 to 2 hours. medcentral.com For extended-release formulations, this peak is delayed, occurring at approximately 3.8 to 6.1 hours. medcentral.com

Impact of Food on Absorption Profiles

Desloratadine: The presence of food does not significantly impact the bioavailability of desloratadine. drugbank.comeuropa.eunih.goveuropa.eu Studies have shown that a high-fat, high-calorie breakfast does not alter the disposition of desloratadine. europa.eufda.gov Similarly, grapefruit juice has been found to have no effect on its bioavailability. europa.eumedcentral.com However, one study in a Chinese population indicated that food intake could significantly decrease the absorption rate and extent of desloratadine. nih.gov Another study noted that food prolonged the time to reach maximum plasma concentration (Tmax) for both desloratadine and its active metabolite, 3-hydroxydesloratadine (B129375). europa.eu

Pseudoephedrine: The effect of food on pseudoephedrine absorption appears to depend on the formulation. While food may delay the absorption of pseudoephedrine from a solution, it does not seem to have a significant effect on the absorption from extended-release preparations. medcentral.comnih.govzendy.io A study on a combination tablet with loratadine (B1675096) showed no relevant food effect on the bioavailability of pseudoephedrine. zendy.io Similarly, another study found that a high-fat breakfast did not influence the extent of absorption of pseudoephedrine. fda.gov

Distribution Dynamics and Plasma Protein Binding Properties

Once absorbed into the bloodstream, a drug distributes to various tissues and fluids in the body. This distribution is influenced by factors such as plasma protein binding and the drug's physicochemical properties.

Extent of Plasma Protein Binding for Desloratadine and its Metabolites

Desloratadine: Desloratadine is moderately bound to plasma proteins, with reported binding percentages ranging from 82% to 87%. europa.eudrugbank.comnih.govwikipedia.org Its active metabolite, 3-hydroxydesloratadine, exhibits slightly higher plasma protein binding, in the range of 85% to 89%. drugbank.com

Pseudoephedrine: In contrast to desloratadine, pseudoephedrine shows lower binding to plasma proteins. It is approximately 21% to 29% bound to alpha-1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA). wikipedia.org More specifically, l-pseudoephedrine is 6.6% bound to human serum albumin and 22.5% protein-bound in serum, while d-pseudoephedrine is 6.7% bound to human serum albumin and 25.4% protein-bound in human serum. drugbank.com

Tissue Distribution and Volume of Distribution Considerations

Desloratadine: Desloratadine has a large apparent volume of distribution, estimated to be approximately 49 L/kg. researchgate.netnih.govnih.gov This extensive distribution is primarily attributed to its significant intracellular uptake. nih.gov Studies in rats have shown that desloratadine and its metabolites are widely distributed in various tissues, including the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. researchgate.netnih.govthieme-connect.com The concentration of desloratadine is generally higher in tissues like the liver and bowel compared to plasma. europa.eu However, due to the low blood flow in dermal tissue, the distribution of orally administered desloratadine to the skin may be limited. google.com

Pseudoephedrine: The apparent volume of distribution for pseudoephedrine is also extensive, ranging from 2.6 to 3.3 L/kg drugbank.com and 2.6 to 5 L/kg. tga.gov.au This indicates that the drug distributes widely throughout the body's extravascular sites. tga.gov.au Pseudoephedrine is presumed to cross the placenta and enter the cerebrospinal fluid. medcentral.com It also distributes into breast milk. medcentral.com

Metabolic Transformation Pathways and Enzymatic Contributions

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, often to facilitate their excretion. This process is primarily carried out by enzymes in the liver.

Desloratadine: Desloratadine undergoes extensive metabolism. The primary metabolic pathway is hydroxylation to form the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated. mdpi.comdrugbank.comnih.gov The enzymes responsible for this transformation include UGT2B10 for N-glucuronidation and CYP2C8 for the subsequent 3-hydroxylation. wikipedia.org Desloratadine itself does not significantly inhibit major cytochrome P450 enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4. wikipedia.orgeuropa.eu

Desloratadine Metabolism: Identification of Primary and Secondary Metabolites (e.g., 3-hydroxydesloratadine)

Desloratadine undergoes extensive metabolism in the liver, with its primary active metabolite being 3-hydroxydesloratadine. wikipedia.orgnih.govjiaci.org This metabolite is subsequently inactivated through glucuronidation. researchgate.net The formation of 3-hydroxydesloratadine is a multi-step process. wikipedia.orgresearchgate.net

Interestingly, the metabolic profile of desloratadine can vary among individuals. A small percentage of the population are "poor metabolizers" of desloratadine. wikipedia.org These individuals exhibit higher plasma concentrations of the drug and a longer elimination half-life. wikipedia.org

Studies in humanized-liver mice have shown that these models can replicate the human-specific metabolic profile of desloratadine, particularly the formation of 3-hydroxydesloratadine and its O-glucuronide. tandfonline.com In these mice, urinary 3-hydroxydesloratadine O-glucuronide and fecal desloratadine, 3-hydroxydesloratadine, and 5-hydroxydesloratadine were identified as major excretion products, which aligns with human data. tandfonline.com

Role of UDP-Glucuronosyltransferases (UGT) Isoforms (e.g., UGT2B10)

The biotransformation of desloratadine to its major metabolite, 3-hydroxydesloratadine, is a unique pathway that requires an initial N-glucuronidation step. nih.govnih.gov This crucial first step is catalyzed by the UDP-glucuronosyltransferase (UGT) isoform UGT2B10. nih.govresearchgate.netnih.gov Following this, the N-glucuronide intermediate is hydroxylated, and then undergoes a rapid, non-enzymatic deconjugation to form 3-hydroxydesloratadine. researchgate.netnih.gov

The obligatory role of UGT2B10 in this metabolic sequence has been confirmed through various in vitro studies. nih.gov Research using cryopreserved human hepatocytes (CHHs) and human liver microsomes (HLMs) has demonstrated that the formation of 3-hydroxydesloratadine is dependent on the presence of both NADPH and UDP-glucuronic acid, the co-factor for UGT enzymes. nih.gov Furthermore, chemical inhibition studies have shown that nicotine, a known inhibitor of UGT2B10, completely blocks the conversion of desloratadine to 3-hydroxydesloratadine. researchgate.netnih.gov

Desloratadine itself has been identified as a potent and relatively selective competitive inhibitor of UGT2B10 in vitro. nih.gov It also exhibits weak to moderate inhibition of other UGT isoforms such as UGT2B17, UGT1A10, and UGT2B4. wikipedia.org

Cytochrome P450 (CYP) Isoform Involvement and Inhibition Potential (e.g., CYP2C8, CYP2B6, CYP2D6, CYP3A4/5)

Following the initial N-glucuronidation by UGT2B10, the subsequent 3-hydroxylation of the desloratadine N-glucuronide is carried out by the cytochrome P450 (CYP) isoform CYP2C8. wikipedia.orgnih.gov The involvement of CYP2C8 has been robustly demonstrated through chemical inhibition studies. Inhibitors of CYP2C8, such as gemfibrozil (B1671426) glucuronide, montelukast, and repaglinide, have been shown to cause extensive inhibition of 3-hydroxydesloratadine formation in cryopreserved human hepatocytes. nih.gov

In terms of its own potential to inhibit CYP enzymes, desloratadine has been found to have a weak inhibitory effect on CYP2B6, CYP2D6, and CYP3A4/5. wikipedia.orgnih.gov It does not, however, significantly inhibit CYP1A2, CYP2C8, CYP2C9, or CYP2C19. wikipedia.orgnih.gov In vitro studies using cryopreserved human hepatocytes, which can form the necessary N-glucuronide substrate, confirmed that desloratadine does not inhibit the CYP2C8-dependent metabolism of other drugs like paclitaxel (B517696) or amodiaquine. researchgate.netnih.gov

CYP IsoformInhibition by Desloratadine
CYP1A2No significant inhibition
CYP2B6Weak inhibition
CYP2C8No significant inhibition
CYP2C9No significant inhibition
CYP2C19No significant inhibition
CYP2D6Weak inhibition
CYP3A4/5Weak inhibition

Pseudoephedrine Metabolism: N-demethylation and Excretion of Unchanged Drug

In contrast to desloratadine, pseudoephedrine undergoes very limited metabolism in the liver. medcentral.comnih.govtga.gov.au Less than 1% of a dose is metabolized via N-demethylation to its active metabolite, norpseudoephedrine (B1213554) (also known as cathine). tga.gov.aunih.gov The vast majority of a pseudoephedrine dose, between 55% and 96%, is excreted unchanged in the urine. medcentral.comnih.gov

Elimination Kinetics and Excretory Mechanisms

The elimination of desloratadine and pseudoephedrine from the body occurs through distinct pathways, reflecting their different metabolic profiles.

Renal Clearance and pH-Dependent Excretion of Pseudoephedrine

The primary route of elimination for pseudoephedrine is renal excretion. medcentral.comrxlist.com A significant characteristic of pseudoephedrine's elimination is its dependence on urinary pH. medcentral.comnih.gov As a weak base, the rate of its excretion is influenced by the acidity or alkalinity of the urine. nih.gov

When the urine is acidic (lower pH), the renal clearance of pseudoephedrine is accelerated, leading to a shorter elimination half-life. medcentral.com Conversely, in alkaline urine (higher pH), tubular reabsorption of the drug is favored, which slows its excretion and prolongs its half-life. medcentral.comnih.gov Studies have shown that the elimination half-life of pseudoephedrine can range from 3 to 6 hours in acidic urine (pH 5) to 9 to 16 hours in alkaline urine (pH 8). medcentral.comtga.gov.au The flow rate of urine can also influence the excretion rate when the urine is alkaline. nih.gov

Urinary pHElimination Half-life of Pseudoephedrine (hours)
53-6
89-16

Biliary Excretion and Renal Clearance of Desloratadine and Metabolites

Desloratadine and its metabolites are eliminated from the body through both urine and feces. wikipedia.org Following administration of a radiolabeled dose of desloratadine, approximately 87% of the dose was recovered, with equal distribution between urine and feces in the form of metabolic products. drugbank.com

The major metabolite, 3-hydroxydesloratadine, is conjugated with glucuronic acid, and this glucuronide conjugate is excreted in both the urine and the bile. pdr.net In cases of severe renal impairment, the plasma concentrations of desloratadine and 3-hydroxydesloratadine are increased, and they are not effectively removed by hemodialysis. rxlist.com

Mechanistic Drug-Drug Interactions Affecting Pharmacokinetics

Enzyme Inhibition/Induction Potential by Co-Administered Agents

The metabolism of desloratadine and pseudoephedrine can be influenced by other drugs that inhibit or induce the enzymes responsible for their biotransformation. Enzyme induction is a process where exposure to a substance increases the expression and activity of an enzyme, potentially leading to lower plasma concentrations and reduced pharmacological effect of a co-administered drug. mdpi.com Conversely, enzyme inhibition can lead to increased plasma concentrations and a heightened risk of adverse effects.

Desloratadine:

The metabolism of desloratadine to its active metabolite, 3-hydroxydesloratadine, is a multi-step process involving UGT2B10 and CYP2C8. nih.gov While preclinical studies suggested a low potential for clinically relevant drug-drug interactions involving liver enzyme induction by desloratadine, the specific cytochrome P450 (CYP) enzymes responsible for its metabolism were not fully identified initially. europa.eu

Subsequent in vitro studies have provided a clearer picture of desloratadine's interaction with the CYP450 system. At a concentration of 10 µM, desloratadine showed no significant inhibition of CYP1A2, CYP2C8, CYP2C9, or CYP2C19. nih.gov It did, however, exhibit weak inhibition of CYP2B6, CYP2D6, and CYP3A4/5. nih.govresearchgate.net Further investigation revealed that neither desloratadine nor its metabolite, 3-OH-desloratadine, inhibited CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 by more than 25% at high concentrations. nih.gov Desloratadine has been identified as a potent and relatively selective competitive inhibitor of UGT2B10. nih.gov

Co-administration of desloratadine with known inhibitors of hepatic microsomal enzymes has been studied. medcentral.com For instance, co-administration with ketoconazole, a potent CYP3A4 inhibitor, led to increased plasma concentrations of desloratadine and 3-hydroxydesloratadine. hres.ca Similarly, erythromycin (B1671065) and azithromycin, both macrolide antibiotics, also resulted in elevated desloratadine levels. hres.canih.govmdpi.com Cimetidine, another enzyme inhibitor, also increased desloratadine plasma concentrations. hres.ca Despite these pharmacokinetic changes, no clinically significant alterations in safety profiles or electrocardiographic parameters were observed in these studies. medcentral.comhres.ca

The formation of 3-hydroxydesloratadine has been shown to be extensively inhibited by gemfibrozil glucuronide, a CYP2C8 inhibitor, and 1-aminobenzotriazole, a general P450 inhibitor. researchgate.net Other CYP2C8 inhibitors like montelukast, repaglinide, and cerivastatin (B1668405) also demonstrated significant inhibition. researchgate.netresearchgate.net

Co-administered AgentEffect on Desloratadine PharmacokineticsEnzyme(s) InvolvedClinical Significance
KetoconazoleIncreased Cmax and AUC of desloratadine and 3-hydroxydesloratadine. hres.caCYP3A4 InhibitionNot considered clinically relevant. hres.ca
ErythromycinIncreased Cmax and AUC of desloratadine and 3-hydroxydesloratadine. hres.camdpi.comCYP3A4 InhibitionNot considered clinically relevant. hres.ca
AzithromycinSmall increases (<15%) in mean pharmacokinetics of desloratadine. nih.govCYP3A4 InhibitionFavorable drug-interaction potential compared to fexofenadine. nih.gov
CimetidineIncreased Cmax and AUC of desloratadine. hres.caEnzyme InhibitionNot considered clinically relevant. hres.ca
FluoxetineElevated blood plasma concentrations of desloratadine and 3-hydroxydesloratadine. wikipedia.orgEnzyme InhibitionNo clinically relevant changes observed. wikipedia.org
Gemfibrozil glucuronideInhibited 3-hydroxydesloratadine formation by 91%. researchgate.netCYP2C8 InhibitionIn vitro finding.

Pseudoephedrine:

Pseudoephedrine is not extensively metabolized and a large portion of an oral dose is excreted unchanged in the urine. wikipedia.org Its metabolism is not significantly mediated by the cytochrome P450 system. wikipedia.org However, there is a potential for pharmacodynamic interactions with monoamine oxidase inhibitors (MAOIs). wikipedia.orgmedcentral.com Co-administration with MAOIs is contraindicated due to the risk of hypertensive crisis. wikipedia.orgmedcentral.commedscape.com Minimal, though statistically significant, increases in pseudoephedrine plasma concentrations were observed when co-administered with linezolid, a weak, reversible MAOI. nih.gov

Transporter-Mediated Interactions (e.g., P-glycoprotein, OATP, OCT)

Drug transporters, such as P-glycoprotein (P-gp), Organic Anion Transporting Polypeptides (OATPs), and Organic Cation Transporters (OCTs), play a crucial role in the absorption, distribution, and elimination of many drugs. mdpi.comnih.govnih.gov Interactions at the transporter level can significantly alter a drug's pharmacokinetic profile.

Desloratadine:

The interaction of desloratadine with P-glycoprotein (P-gp), an efflux transporter, has been a subject of investigation. While its precursor, loratadine, is a substrate and inhibitor of P-gp, desloratadine's interaction is less pronounced. researchgate.net Studies have shown that desloratadine is a substrate for P-gp. nih.govjiaci.org In a Caco-2 cell model, desloratadine had an efflux ratio of 7, which was significantly reduced by P-gp inhibitors. nih.govcurtin.edu.au However, another study indicated that desloratadine is a weaker P-gp substrate than loratadine in humans and is not a significant inhibitor of P-gp. researchgate.netnih.gov The concentration of desloratadine required to produce 50% inhibition of P-gp was found to be approximately 880 times the maximum plasma concentration observed in humans. researchgate.netnih.gov This suggests a low likelihood of clinically relevant drug interactions mediated by P-gp inhibition by desloratadine. researchgate.netnih.gov

Desloratadine has been identified as an inhibitor of OATP1B2 (a rat homolog of human OATP1B1/1B3) with an IC50 of 140.5 µM. nih.gov However, its potential as a precipitant for OATP-mediated drug interactions in humans was considered negligible. nih.gov Fexofenadine, another antihistamine, is a substrate for OATP1A2, but desloratadine is not. jiaci.orgnih.gov

TransporterInteraction with DesloratadineResearch Finding
P-glycoprotein (P-gp)SubstrateDesloratadine has an efflux ratio of 7 in Caco-2 cells, which is reduced by P-gp inhibitors. nih.govcurtin.edu.au It is considered a weaker P-gp substrate than loratadine in humans. researchgate.net
P-glycoprotein (P-gp)InhibitorDesloratadine is not a significant inhibitor of P-gp at clinically relevant concentrations. researchgate.netnih.gov
OATP1B2InhibitorDesloratadine inhibits rat OATP1B2 with an IC50 of 140.5 µM. nih.gov
OATP1A2SubstrateDesloratadine is not a substrate for OATP1A2. jiaci.org

Pseudoephedrine:

The role of transporters in the pharmacokinetic disposition of pseudoephedrine is not as well-defined as for desloratadine. As a sympathomimetic amine, its transport across biological membranes may involve various cation transporters, but specific interactions with P-gp, OATPs, or OCTs leading to clinically significant drug-drug interactions have not been extensively reported. One study on the co-administration of ozanimod (B609803) with pseudoephedrine found that ozanimod had no effect on the pharmacokinetics of pseudoephedrine, suggesting a lack of significant interaction at the transporter level in that specific context. springermedizin.de

Synthetic Chemistry and Pharmaceutical Manufacturing Processes

Chemical Synthesis Routes for Desloratadine (B1670295) and Pseudoephedrine

The manufacturing of the dual-action tablet begins with the independent synthesis of its two active components: the antihistamine desloratadine and the decongestant pseudoephedrine.

Desloratadine Synthesis

Desloratadine (8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo nih.govacs.orgcyclohepta[1,2-b]pyridine) is the active metabolite of loratadine (B1675096). Industrial synthesis of desloratadine is most commonly achieved through the hydrolysis of its precursor, loratadine.

One established method involves the decarbethoxylation of loratadine by boiling it with an aqueous ethanolic sodium hydroxide (B78521) solution. The reaction mixture is then neutralized to yield desloratadine. An improved and more commercially viable process reacts loratadine with a neat alcohol, such as methanol (B129727), in the presence of an inorganic base like sodium hydroxide. This process is advantageous for its high yield, high purity, and reduced environmental impact. In this reaction, loratadine is heated with methanol and sodium hydroxide, and the resulting desloratadine is isolated in a pure crystalline form by adding water.

The precursor, loratadine, is itself synthesized from 8-chloro-5,6-dihydro-11H-benzo nih.govacs.orgcyclohepta[1,2-b]pyridin-11-one. This ketone is reacted with a Grignard reagent, followed by dehydration in an acidic medium. The resulting intermediate is then reacted with ethyl chloroformate to produce loratadine.

Pseudoephedrine Synthesis

The large-scale industrial manufacture of pseudoephedrine is typically accomplished through a chemo-biotechnological route that begins with the precursor benzaldehyde (B42025). nih.govcore.ac.uk This process leverages a key chiral intermediate, (R)-phenylacetylcarbinol, also known as L-phenylacetylcarbinol (L-PAC). nih.govwikipedia.org

The synthesis proceeds in two main stages:

Biotransformation: L-PAC is produced via the biotransformation of benzaldehyde using yeast, such as Saccharomyces cerevisiae. wikipedia.org The yeast is cultivated in a fermentation broth, and upon the introduction of benzaldehyde, the enzyme pyruvate (B1213749) decarboxylase catalyzes the condensation of an acetaldehyde (B116499) intermediate (derived from glucose) with benzaldehyde to stereoselectively form L-PAC. wikipedia.orggoogle.com

Reductive Amination: The resulting L-PAC is then subjected to a chemical reaction known as reductive amination. nih.govcore.ac.uk In this step, L-PAC is reacted with methylamine (B109427) and a reducing agent (e.g., hydrogen with a catalyst) to form pseudoephedrine. core.ac.ukgoogle.com

This chemo-enzymatic process is favored because it provides excellent stereochemical control. nih.gov

Pseudoephedrine has two chiral centers, resulting in four possible stereoisomers. The therapeutically active isomer is (1S,2S)-pseudoephedrine. Achieving high enantiomeric purity is critical, and this is controlled primarily through the synthesis of the L-PAC precursor. nih.govproquest.com

The biotransformation step using yeast enzymes is highly stereoselective, yielding the (R)-enantiomer of phenylacetylcarbinol (L-PAC) with high purity. wikipedia.orggoogle.com This chiral intermediate dictates the stereochemistry of the final product. The subsequent reductive amination largely preserves the stereochemistry at the carbon atom bearing the hydroxyl group, leading to the desired (1S,2S) configuration in the final pseudoephedrine molecule. acs.org This bio-catalytic approach avoids the need for complex resolution steps that are often required in purely chemical synthetic routes to separate the desired stereoisomer from unwanted ones. researchgate.net

Process Development and Scale-Up for Active Pharmaceutical Ingredient (API) Production

Transitioning an API synthesis from a laboratory setting to commercial-scale production is a complex process that requires extensive development to ensure safety, efficiency, reproducibility, and regulatory compliance. pharmafeatures.com This involves optimizing reaction conditions, minimizing impurity formation, and designing a process that is robust and economically viable. pharmafeatures.comneulandlabs.com

For desloratadine , process development has focused on improving upon the initial synthesis from loratadine. Efforts have led to the development of commercial-scale processes that offer high yield and purity while being more environmentally friendly. These optimizations ensure that the final API meets stringent quality standards required for pharmaceutical use.

Common challenges during the scale-up of any API process include managing heat and mass transfer in large reactors, ensuring consistent mixing, and developing effective crystallization and drying procedures that yield the desired particle size and polymorphic form. neulandlabs.compharmaceutical-technology.com

Manufacturing of the Combined Desloratadine-Pseudoephedrine Extended-Release Tablet

The final dosage form is a sophisticated bilayer tablet, designed to provide two different release profiles for the two active ingredients. crpsonline.com The desloratadine component is formulated for immediate release, while the pseudoephedrine sulfate (B86663) is designed for sustained release over a 12-hour period.

Bilayer tablets are manufactured using specialized rotary tablet presses designed to compress two different formulations into a single, two-layered tablet. researchgate.net This technology is essential for combining incompatible APIs or for creating dual-release profiles in a single dosage unit. abbviecontractmfg.com

The manufacturing process involves several key steps:

First Layer Compression: The granulation for the first layer (e.g., the immediate-release desloratadine layer) is fed into the die and lightly compressed. This initial "tamping" compression is done with minimal force to create a soft, compact layer that can effectively bond with the second layer. acg-world.com

Second Layer Filling: The press then rotates to a second filling station, where the granulation for the second layer (the sustained-release pseudoephedrine layer) is filled on top of the first.

Main Compression: Both layers are then compressed together under high pressure to form a single, cohesive bilayer tablet. acg-world.com

Advanced bilayer presses incorporate features like separate feeding systems to prevent cross-contamination and sophisticated weight control systems to ensure the accuracy of each layer. researchgate.net Overcoming manufacturing challenges such as layer separation (delamination), insufficient hardness, and inaccurate layer weight control is critical and requires careful optimization of both the formulation and the compression process parameters. crpsonline.comabbviecontractmfg.comacg-world.com

The distinct release profiles of desloratadine and pseudoephedrine are achieved through carefully designed formulations for each layer.

Immediate-Release Layer (Desloratadine): This layer is formulated to disintegrate and release the desloratadine rapidly upon ingestion. A key challenge in this specific combination product is the chemical incompatibility between desloratadine and certain acidic excipients that may be used in the pseudoephedrine layer. To prevent the degradation of desloratadine, the immediate-release layer incorporates a protective amount of a water-insoluble basic salt, such as a calcium, magnesium, or aluminum salt. This formulation strategy ensures the stability of the desloratadine. The target dissolution profile for this layer is rapid, with specifications often requiring that the majority of the drug is released in a short timeframe (e.g., not less than a specified amount within 30 minutes in 0.1 N HCl).

Sustained-Release Layer (Pseudoephedrine Sulfate): This layer is designed to release pseudoephedrine sulfate slowly and continuously over 12 hours. This is achieved by embedding the API within a matrix of hydrophilic polymers, such as hypromellose (hydroxypropyl methylcellulose) and ethylcellulose. These polymers swell upon contact with gastrointestinal fluids, forming a gel layer that controls the rate at which the drug diffuses out of the tablet matrix. The precise release kinetics can be tailored by adjusting the type and concentration of these polymers.

The following table outlines typical dissolution specifications for such a dual-release product, demonstrating the differential release kinetics.

Dissolution Profile for Desloratadine-Pseudoephedrine Extended-Release Tablet
ComponentTime PointPercent DissolvedRelease Type
Desloratadine30 minutes≥ 80%Immediate Release
Pseudoephedrine Sulfate1 hour25% - 45%Sustained Release
2 hours40% - 60%
4 hours60% - 80%
8 hours≥ 85%

This carefully engineered formulation, combined with advanced bilayer compression technology, allows for the successful delivery of two distinct drug release profiles from a single tablet.

Advanced Pharmaceutical Formulation Science for Extended Release Systems

Principles of Controlled and Sustained Drug Release

The ability to prolong the therapeutic effect of a drug is centered on modulating its release from the dosage form. Two key mechanisms, dissolution and diffusion through polymeric matrices and osmotic pressure, are fundamental to the design of many extended-release systems.

Dissolution and Diffusion Mechanisms in Polymeric Matrices

Polymeric matrices are a cornerstone of controlled-release technology. These systems incorporate the active pharmaceutical ingredient (API) within a polymer network. The release of the drug is governed by the interplay of dissolution of the API and its subsequent diffusion through the matrix.

Hydrophilic polymers, such as hypromellose (HPMC), are widely used in matrix tablets. colorcon.comresearchgate.net Upon contact with gastrointestinal fluids, the polymer at the tablet surface hydrates and swells, forming a gel-like layer. researchgate.netpatsnap.com This viscous layer acts as a barrier to further water penetration and controls the diffusion of the dissolved drug out of the matrix. researchgate.netpatsnap.com The rate of drug release can be tailored by altering the viscosity grade and concentration of the polymer. patsnap.com For soluble drugs, diffusion through the gel layer is the primary release mechanism, while for insoluble drugs, the erosion of the gel layer also plays a significant role. colorcon.com

In contrast, hydrophobic polymers like ethyl cellulose (B213188) create a non-eroding matrix. bioline.org.brinternationalscholarsjournals.com Drug release from these systems occurs as the surrounding fluid penetrates the matrix through pores and channels, dissolving the drug, which then diffuses out. internationalscholarsjournals.com The tortuosity and porosity of the matrix are critical factors controlling the release rate.

Osmotically Controlled Release Systems in Extended-Release Formulations

Osmotic drug delivery systems (ODDS) utilize the principle of osmosis to achieve a constant, zero-order drug release rate. thepharmajournal.comijpsjournal.com These systems typically consist of a core containing the drug and an osmotic agent, enclosed by a semipermeable membrane. wikipedia.orgnih.gov A small orifice is drilled through the membrane. wikipedia.org

When the tablet is in an aqueous environment, water flows through the semipermeable membrane into the core due to the osmotic pressure gradient generated by the osmotic agent. thepharmajournal.comijpras.com This influx of water creates hydrostatic pressure within the system, which forces the drug solution or suspension out through the delivery orifice at a controlled rate. thepharmajournal.com A key advantage of osmotic systems is that the drug release rate is largely independent of the pH and hydrodynamics of the gastrointestinal tract. thepharmajournal.comwikipedia.org

Excipient Selection and Functional Roles in Clarinex-D 12 Hour Formulation

The this compound tablet is a bilayer formulation, with an immediate-release layer of desloratadine (B1670295) and an extended-release layer of pseudoephedrine sulfate (B86663). fda.gov The selection of excipients is critical to achieving this dual-release profile and ensuring the stability and manufacturability of the tablet. The inactive ingredients in this compound include hypromellose, microcrystalline cellulose, povidone, silicon dioxide, magnesium stearate, corn starch, edetate disodium, citric acid anhydrous, and stearic acid. fda.govorganon.comnih.gov

Matrix-Forming Agents (e.g., Hypromellose, Ethyl Cellulose, Carbomer)

Matrix-forming agents are polymers that create the network responsible for controlling drug release.

Hypromellose (HPMC): As a key component in the extended-release layer of this compound, hypromellose is a hydrophilic polymer that forms a gel upon hydration. colorcon.compatsnap.comfda.gov This gel layer controls the release of pseudoephedrine sulfate over a 12-hour period. researchgate.netpatsnap.com The viscosity of the HPMC grade used is a critical parameter in modulating the drug release rate. colorcon.comashland.com

Ethyl Cellulose: While not explicitly listed in the this compound formulation, ethyl cellulose is a commonly used water-insoluble polymer in extended-release systems. bioline.org.brinternationalscholarsjournals.comtaylorandfrancis.com It forms a rigid, non-erodible matrix, and drug release is controlled by diffusion through a network of pores. internationalscholarsjournals.comkimachemical.com Combining hydrophilic polymers like HPMC with hydrophobic polymers like ethyl cellulose can provide a more flexible and tailored drug release profile. bioline.org.br

Carbomer: Carbomers are high molecular weight, cross-linked polymers of acrylic acid. rjptonline.orgdrug-dev.com When hydrated, they swell to form a gel, effectively controlling drug release. rjptonline.orgiajps.com Drug release from a carbomer matrix is primarily governed by diffusion through the gel layer. amazonaws.comlubrizol.com Carbomers are known for their efficiency at low concentrations in sustaining drug release. drug-dev.com

Table 1: Comparison of Matrix-Forming Agents

Feature Hypromellose (HPMC) Ethyl Cellulose Carbomer
Polymer Type Hydrophilic, semi-synthetic Hydrophobic, semi-synthetic Hydrophilic, synthetic
Release Mechanism Swelling, diffusion, and erosion Diffusion through pores Swelling and diffusion
Solubility Soluble in cold water, insoluble in hot water Insoluble in water Swells in water, insoluble
Key Advantage Widely used, versatile, pH-independent swelling Provides a robust, non-eroding matrix High efficiency at low concentrations

Diluents, Binders, and Disintegrants for Optimal Tablet Properties

These excipients are crucial for the physical characteristics and performance of the tablet.

Diluents: Also known as fillers, diluents increase the bulk of the tablet to a practical size for compression. dcfinechemicals.comamericanpharmaceuticalreview.comrawpharmabiz.comMicrocrystalline cellulose and corn starch , both present in this compound, serve this purpose. organon.comnih.gov Microcrystalline cellulose also has binding and disintegrant properties. dcfinechemicals.comslideshare.net

Binders: Binders are added to hold the tablet ingredients together, ensuring the tablet's mechanical strength. pharmaexcipients.comwjbphs.comresearchgate.netPovidone (polyvinylpyrrolidone or PVP) is a commonly used binder found in the this compound formulation. organon.comnih.govanishpharma.com It is effective in both wet and dry granulation processes. anishpharma.com

Disintegrants: These agents facilitate the breakup of the tablet into smaller particles upon contact with fluid, which is essential for drug dissolution and absorption, particularly in immediate-release formulations. pharmaexcipients.comnih.govijsra.net While this compound has an extended-release component, the immediate-release layer containing desloratadine requires a disintegrant to ensure rapid action. fda.govCorn starch can also function as a disintegrant. dcfinechemicals.comijsra.net Disintegrants work by mechanisms such as swelling, wicking (capillary action), or deformation. nih.govlfatabletpresses.com

Table 2: Functional Roles of Key Excipients in this compound

Excipient Primary Function(s)
Microcrystalline Cellulose Diluent, Binder, Disintegrant
Corn Starch Diluent, Disintegrant
Povidone Binder

Antioxidants for API Stability within the Dosage Form

Antioxidants are incorporated into pharmaceutical formulations to protect the active pharmaceutical ingredients from oxidative degradation. Edetate disodium (EDTA) and citric acid anhydrous , both present in this compound, function as chelating agents. organon.comnih.gov They sequester metal ions that can catalyze oxidative reactions, thereby enhancing the stability and shelf-life of the drug product.

Coating Technologies for Modified Release Properties

Coating technologies are fundamental to the functionality of extended-release dosage forms. The coating acts as a semi-permeable barrier, controlling the rate at which the enclosed drug dissolves and diffuses out. For a bilayer tablet like Clarinex-D, the coating is applied specifically to the pseudoephedrine layer to achieve a consistent, slow release over 12 hours, ensuring its therapeutic effect is maintained.

Polymer Selection and Characterization for Barrier Coatings

The selection of the appropriate polymer for the barrier coating is a critical determinant of the drug's release characteristics. The goal is to create a stable, reproducible, and predictable release profile.

Polymer Selection: The polymers used for creating extended-release profiles are chosen based on their permeability, mechanical strength, and stability. numberanalytics.com For pseudoephedrine extended-release formulations, a combination of polymers is often employed to achieve the desired 12-hour duration of action. google.com

Cellulose Ethers: Hydroxypropyl methylcellulose (B11928114) (HPMC) is a widely used hydrophilic polymer. google.comgoogle.com By adjusting its viscosity grade and concentration, formulators can modulate the hydration of the polymer matrix and subsequent drug diffusion rate. For instance, a blend of HPMC 2208 (100,000 cps) and ethylcellulose was found to be effective in achieving the desired extended-release profile for pseudoephedrine. google.com

Insoluble Polymers: Ethylcellulose, an insoluble polymer, is frequently used as a film-forming agent to create a diffusion barrier. googleapis.com It can be combined with water-soluble polymers like HPMC to create pores in the coating, allowing for controlled drug release. researchgate.net

Acrylic Polymers: Copolymers of acrylic and methacrylic acid (e.g., Eudragit® series) offer pH-dependent or pH-independent release characteristics, providing another level of control over the drug delivery system. googleapis.com

Polymer Characterization: Once selected, polymers must be rigorously characterized to ensure they meet the required specifications for creating a reliable barrier coating. This characterization is crucial for the consistency and performance of the final product. mdpi.com

Molecular Weight: The molecular weight of a polymer significantly impacts its viscosity and mechanical properties, which in turn affect the drug release rate. nih.gov

Physicochemical Properties: Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the identity and purity of the polymer and to check for any interactions with the API. ijpsr.comwjpsonline.com

Porosity and Permeability: The porosity of the polymer film is a key factor in controlling the diffusion of the drug. rsc.org Characterization techniques can help in understanding the porous structure of the coating, which is essential for predicting its release behavior. frontiersin.org

Table 1: Polymers for Extended-Release Coatings
Polymer ClassExampleFunction in CoatingKey Characterization Parameter
Cellulose EthersHydroxypropyl Methylcellulose (HPMC)Forms a gel layer upon hydration, controlling drug diffusion. google.comViscosity, Molecular Weight nih.gov
Insoluble PolymersEthylcelluloseActs as a water-insoluble barrier to control drug release. googleapis.comFilm Permeability
Acrylic PolymersEudragit®Provides pH-dependent or independent release profiles. googleapis.comGlass Transition Temperature (Tg)

Impact of Coating Thickness and Uniformity on Release Profiles

The physical attributes of the polymer coating, specifically its thickness and uniformity, are critical process parameters that directly influence the drug's release kinetics. jetir.org Variations in these attributes can lead to significant deviations from the desired 12-hour release profile, potentially compromising therapeutic efficacy.

Coating Thickness: The thickness of the barrier coating is directly proportional to the diffusion path length for the drug. A thicker coating generally results in a slower release rate. jetir.org Precise control over the coating thickness is essential to achieve the target release profile. romaco.com Studies have shown that even a small difference in coating thickness can significantly alter the drug release kinetics. liv.ac.uk However, in some cases, if drug solubility is the rate-limiting step, the impact of coating thickness may be less pronounced. liv.ac.ukcapes.gov.br

Coating Uniformity: Uniform application of the coating solution across the tablet surface is paramount for consistent drug release from one tablet to another. ijpsjournal.com Non-uniformity can result in some tablets releasing the drug too quickly ("dose dumping") while others release it too slowly. jetir.org Several process parameters in a pan coater can affect coating uniformity:

Spray Rate: A high spray rate can lead to over-wetting and non-uniform coating. numberanalytics.comfarmaciajournal.com

Atomization and Pattern Air Pressure: These parameters control the droplet size and distribution of the spray, which directly impacts uniformity. mdpi.comnih.gov

Pan Speed: The rotation speed of the coating pan influences how the tablets tumble and are exposed to the spray, affecting the evenness of the coating. numberanalytics.comfarmaciajournal.com

Inlet Air Temperature and Flow: These factors control the drying rate of the coating solution on the tablet surface. farmaciajournal.com

Table 2: Impact of Coating Process Parameters on Release Profile
Process ParameterImpact on CoatingConsequence for Release Profile
Coating Thickness IncreaseLonger diffusion path for the drug. jetir.orgSlower and more prolonged drug release.
Poor Coating UniformityVariable coating thickness across tablets. ijpsjournal.comHigh inter-tablet variability in drug release, potential for dose dumping. jetir.org
Low Spray Rate / High Pan SpeedImproves coating uniformity. researchgate.netMore consistent and predictable release profiles.
High Atomization Air PressureSmaller spray droplet size. nih.govCan improve coating uniformity and efficiency. mdpi.com

Physicochemical Stability Assessment of the Formulated Product

Ensuring the stability of a combination product like this compound is a complex undertaking. It requires a thorough assessment of potential degradation pathways for each API and their compatibility with each other and the various excipients used in the formulation.

Degradation Pathways of Desloratadine within the Formulation

Desloratadine, while a stable molecule, can be susceptible to degradation under certain conditions, particularly in the presence of reactive excipients or environmental stressors. google.com Forced degradation studies are essential to identify potential degradants and understand the molecule's stability profile. oup.com

Oxidative Degradation: Desloratadine has been shown to be susceptible to oxidative stress. oup.comnih.gov This can lead to the formation of various degradation products.

Hydrolytic Degradation: Studies indicate that desloratadine can degrade under acidic and basic conditions. nih.govijpbs.com For instance, under acidic conditions, major degradation peaks have been observed. nih.gov It is also extremely unstable in the presence of dry heat. oup.comresearchgate.net

Interaction with Excipients: Desloratadine is known to be incompatible with certain common excipients, such as lactose, which can lead to the formation of N-formyldesloratadine. google.com Research has also pointed to potential reactions with the open-chain form of maltose. scirp.org The use of stabilizing agents, such as basic salts like calcium dibasic phosphate, can help mitigate this degradation. google.com

Photostability: While generally stable, exposure to light can also be a factor in degradation, and appropriate packaging is necessary to protect the product. europa.eu

Table 3: Forced Degradation Profile of Desloratadine
Stress ConditionObserved DegradationMajor Degradants/Impurities
Oxidative (e.g., H₂O₂)Significant degradation observed. oup.comnih.govOxidative degradation products. nih.gov
Acidic (e.g., HCl)Degradation occurs under strong acidic conditions. nih.govijpbs.comAcid hydrolysis products.
Basic (e.g., NaOH)Degradation observed, follows first-order kinetics. oup.comBase hydrolysis products.
ThermalSignificant degradation under dry heat. oup.comresearchgate.netN-formyldesloratadine and others. google.com
Incompatible Excipients (e.g., Lactose)Formation of specific adducts. google.comN-formyldesloratadine. google.com

Analytical Methodologies for Chemical Characterization and Quality Assurance

Chromatographic Techniques for Quantitative Analysis and Purity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a complex mixture. For a combination product like Clarinex-D 12 Hour, chromatographic methods are essential for ensuring the correct dosage of each API and for detecting and controlling impurities.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a widely adopted technique for the routine quality control of desloratadine (B1670295) and pseudoephedrine in combined dosage forms. ich.orgresearchgate.net This method offers a balance of speed, specificity, and accuracy for simultaneous determination.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated. A common approach involves using a C18 column with a mobile phase consisting of an acidic buffer and an organic modifier, such as acetonitrile (B52724). ich.orgresearchgate.net For instance, one method utilizes a C18 column with a mobile phase of 10 mM orthophosphoric acid and acetonitrile in a 77:23 ratio, with detection at 262 nm. ich.org Another established method employs a mobile phase of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer. The separation of the polar pseudoephedrine from the nonpolar desloratadine can present a challenge, which has been addressed by using specialized columns like cyanopropyl columns.

The linearity of these HPLC methods is typically established over a concentration range relevant to the pharmaceutical dosage form. For example, linearity has been demonstrated in the range of 1.0-10.0 µg/mL for desloratadine and 48-480 µg/mL for pseudoephedrine. ich.org The use of a DAD detector provides the advantage of acquiring spectral data across a range of wavelengths, which aids in peak identification and purity assessment.

Key Parameters in HPLC-UV/DAD Analysis of Desloratadine and Pseudoephedrine
ParameterCondition 1Condition 2
ColumnC18Cyanopropyl
Mobile Phase10 mM Orthophosphoric Acid: Acetonitrile (77:23) ich.org16.0 mM Ammonium Acetate Buffer (pH 4.5): Acetonitrile (23:77)
Flow Rate1.0 mL/min ich.org1.0 mL/min
Detection Wavelength262 nm ich.org250 nm
Linearity Range (Desloratadine)1.0-10.0 µg/mL ich.org24.6–123.2 μg/mL
Linearity Range (Pseudoephedrine)48-480 µg/mL ich.org594.8–2974.0 μg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For the analysis of trace-level impurities and the identification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV/DAD. This technique is particularly valuable for bioanalytical studies involving the determination of desloratadine and pseudoephedrine in biological matrices like human plasma, and its principles are directly applicable to the trace analysis of the finished drug product. ich.orgnih.gov

LC-MS/MS methods have been developed for the rapid, selective, and sensitive quantitation of both compounds. ich.orgnih.gov These methods often employ techniques like solid-phase extraction (SPE) for sample preparation to remove interfering matrix components. The use of tandem mass spectrometry allows for highly specific detection and quantification based on the mass-to-charge ratio of precursor and product ions. For instance, a validated bioanalytical method demonstrated limits of quantitation of 0.1 ng/mL for desloratadine and 1.25 ng/mL for pseudoephedrine in human plasma, showcasing the high sensitivity of the technique. ich.org This level of sensitivity is crucial for identifying and quantifying potential genotoxic impurities or degradation products that may be present at very low levels.

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the primary method for the analysis of volatile organic impurities, often referred to as residual solvents, which may be present from the manufacturing process of the active pharmaceutical ingredients or the final drug product. The control of these impurities is mandated by regulatory bodies and guided by documents such as the ICH Q3C guideline on residual solvents. ich.orgich.org

While a specific GC method for the combined this compound product is not extensively detailed in the public domain, the principles of GC analysis for volatile impurities are well-established. kisti.re.kr The methodology typically involves headspace GC, where the volatile compounds are partitioned from the sample matrix into the headspace of a sealed vial before injection into the GC system. A flame ionization detector (FID) is commonly used for quantification. innoteg-instruments.com

The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity. ich.orgich.orgpharmaspecialists.com

Class 1 solvents are to be avoided and include known carcinogens and environmental hazards like benzene and carbon tetrachloride. pharmaspecialists.com

Class 2 solvents are limited due to their inherent toxicity and include solvents such as acetonitrile, methanol, and methylene chloride. pharmaspecialists.com

Class 3 solvents have low toxic potential and include solvents like ethanol and acetone. pharmaspecialists.com

A GC method for analyzing residual solvents in a pharmaceutical product like this compound would be validated to detect and quantify solvents from these classes that could potentially be used in the synthesis of desloratadine or pseudoephedrine, or in the formulation process.

Spectroscopic Methods for Compound Identification and Quantification

Spectroscopic techniques provide complementary information to chromatographic methods and are valuable for both qualitative and quantitative analysis.

Derivative Spectrophotometry for Simultaneous Determination

Derivative spectrophotometry is a powerful technique for resolving the overlapping spectra of two or more compounds in a mixture, making it suitable for the simultaneous determination of desloratadine and pseudoephedrine in their combined dosage form. ich.orgresearchgate.net This method involves the mathematical differentiation of the zero-order absorption spectrum.

First-derivative spectrophotometry has been successfully applied by measuring the derivative amplitudes at specific wavelengths where the contribution of one component is zero (zero-crossing point). For instance, one method measures the first derivative amplitudes at 280 nm for desloratadine and 244 nm for pseudoephedrine. ich.org The calibration graphs for this method have been shown to be linear in the range of 2.5-15.0 µg/mL for desloratadine and 120-720 µg/mL for pseudoephedrine. ich.org Second-derivative spectrophotometry has also been employed for the simultaneous determination of pseudoephedrine in combination with other drugs. This technique offers the advantage of simplicity and speed compared to chromatographic methods.

Parameters for First-Derivative Spectrophotometry of Desloratadine and Pseudoephedrine ich.org
AnalyteMeasurement WavelengthLinearity RangeLimit of Detection (LOD)
Desloratadine280 nm2.5-15.0 µg/mL0.38 µg/mL
Pseudoephedrine244 nm120-720 µg/mL21.45 µg/mL

Dissolution Testing Strategies for Extended-Release Dosage Forms

Dissolution testing is a critical quality control parameter for extended-release dosage forms like this compound, as it provides an in vitro measure of the drug release profile, which is expected to correlate with in vivo performance. The pseudoephedrine component of this compound is in an extended-release formulation.

The dissolution method for such a product must be carefully developed and validated to ensure it can discriminate between formulations with different release characteristics. According to FDA guidance, for modified-release products, dissolution profiles should be generated in multiple dissolution media (e.g., pH 1.2, 4.5, and 6.8) to mimic the physiological conditions of the gastrointestinal tract.

The testing typically involves using a USP apparatus, such as Apparatus 2 (paddle), at a specified agitation speed. Sampling is conducted at multiple time points to construct a dissolution profile. For an extended-release product, early sampling times (e.g., 1, 2, and 4 hours) are important to ensure against "dose dumping," which is the premature release of a significant portion of the drug. Sampling continues until at least 80% of the drug is released. The analysis of the dissolution samples is often performed using HPLC to quantify the amount of drug released at each time point.

Development of Discriminatory Dissolution Methods

The development of discriminatory dissolution methods is a critical aspect of pharmaceutical quality control, particularly for extended-release formulations like those containing desloratadine and pseudoephedrine sulfate (B86663). These methods are designed to detect changes in critical quality attributes of the drug product that might affect in vivo performance. For modified-release products, the FDA recommends developing specific, discriminating dissolution methods. fda.gov

Guidance for industry suggests that dissolution profiles for 12 dosage units of both the test and reference products should be generated in at least three different dissolution media, typically at pH 1.2, 4.5, and 6.8. fda.govfda.gov This multi-pH approach simulates the varying physiological conditions of the gastrointestinal tract. To ensure against premature release of the drug, or "dose dumping," early sampling times at 1, 2, and 4 hours are crucial, with continued sampling every 2 hours until at least 80% of the drug is released. fda.govfda.gov

A spectrophotometric method has been developed for the simultaneous estimation of desloratadine and pseudoephedrine hydrochloride in dissolution media of 0.1N Hydrochloric acid and 0.1M Potassium Phosphate Buffer at pH 7.5. researchgate.net The linearity for desloratadine was established between 2.5-25 µg/ml and for pseudoephedrine hydrochloride between 120-960 µg/ml in both media. researchgate.net

In Vitro Release Kinetics and Modeling (e.g., Hixson-Crowell model)

In vitro release kinetics are studied to understand the mechanism of drug release from a dosage form. Various mathematical models are employed to describe these kinetics, including the Hixson-Crowell model. dissolutiontech.comrjpbcs.com This model is particularly relevant for dosage forms where the drug release is limited by the dissolution rate of the drug particles rather than diffusion, and it accounts for the change in the surface area of the particles over time. rjpbcs.comwisdomlib.org

The Hixson-Crowell cube root law describes the release from systems where there is a change in the surface area and diameter of the particles or tablets. slideshare.net The model assumes that the rate of dissolution is normalized for the decrease in the solid surface area as a function of time. slideshare.net A linear plot is expected when the cube root of the drug percentage remaining in the matrix is plotted against time. ankara.edu.tr This model is applicable when the geometrical shape of the dosage form diminishes proportionally over time without reaching equilibrium conditions. rjpbcs.com

For extended-release formulations of pseudoephedrine hydrochloride, studies have shown that the release can be prolonged up to 12 hours and may follow zero-order release kinetics. nih.gov

Solid-State Characterization of Active Pharmaceutical Ingredients and Excipients

X-ray Diffraction and Thermal Analysis for Polymorphism and Amorphism

The solid-state properties of active pharmaceutical ingredients (APIs) like desloratadine and pseudoephedrine sulfate are crucial as they can influence the drug product's stability, dissolution, and bioavailability. Techniques such as Powder X-ray Diffraction (PXRD) and thermal analysis (e.g., Differential Scanning Calorimetry - DSC) are fundamental for this characterization. nih.govresearchgate.net

Desloratadine: Desloratadine is known to exist in multiple polymorphic forms. functmaterials.org.ua PXRD is a key technique to identify and differentiate these forms. For instance, one crystalline form of desloratadine shows specific diffraction angles at 13.17, 18.70, 21.20, 25.28, and 26.29 °. nih.gov Another study identified a new crystalline structure with diffraction angles of 5.70, 11.20, 11.40, 15.31, 16.46, 20.41, and 27.32 °. nih.gov Research has shown that desloratadine polymorphs are susceptible to transitions when external factors like solvents, pressure, and temperature are altered. functmaterials.org.ua For example, recrystallization from chloroform can yield a maximum of 77% of polymorph I, while recrystallization from water can result in 86% of polymorph III. functmaterials.org.ua

Thermal analysis, specifically DSC, reveals the thermal behavior of the compound. The DSC curve for one form of desloratadine shows a sharp endothermic event at 158.4°C. researchgate.net Heating desloratadine can induce polymorphic transformations; for instance, heating can change polymorph I to a mixture of polymorph I and III at 110°C, and to polymorph II at 159°C. tbzmed.ac.ir

Pseudoephedrine Sulfate: Solid-state characterization of pseudoephedrine is also important. While detailed polymorphic studies on pseudoephedrine sulfate are less common in the public domain, techniques like PXRD and DSC are routinely used for its characterization. rsc.orgnih.gov Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be used to discriminate between different salt forms, such as hydrochloride and sulfate, with the sulfate form showing a strong characteristic band near 1000 cm-1. analis.com.my

Stability-Indicating Methods and Forced Degradation Studies

Stability-indicating methods are analytical procedures that can accurately quantify the active ingredients without interference from degradation products, impurities, or excipients. Forced degradation studies are conducted to intentionally degrade the drug product to identify potential degradation products and to validate the stability-indicating power of the analytical method. ijpsonline.comekb.eg

For the combination of desloratadine and pseudoephedrine, stability-indicating RP-HPLC methods have been developed. ijpsonline.comiajpr.com These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov

In one study, the drug substances were subjected to stress conditions including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal degradation. ijpsonline.com The results showed that pseudoephedrine degraded in alkaline conditions but was stable under other stress conditions. Conversely, desloratadine showed degradation in oxidative conditions while remaining stable under other stresses. iajpr.com Another study found desloratadine to degrade significantly under oxidative and thermal stress, while being stable in acidic, basic, hydrolytic, and photolytic conditions. nih.gov

A developed RP-HPLC method achieved effective chromatographic separation on a Hypersil BDS C8 column with retention times of 2.2 minutes for pseudoephedrine and 5.5 minutes for desloratadine. ijpsonline.com The linearity ranges were established as 15 to 90 µg/ml for pseudoephedrine and 2.5 to 15 µg/ml for desloratadine. ijpsonline.com

Pharmacogenomic Influences on Desloratadine and Pseudoephedrine Disposition

Genetic Polymorphisms Affecting Desloratadine (B1670295) Metabolism and Exposure

The metabolism of desloratadine is a complex process primarily involving Phase I and Phase II biotransformation reactions. Genetic polymorphisms in the enzymes responsible for these reactions can lead to significant variability in drug exposure and clinical outcomes.

Glucuronidation, a key Phase II metabolic pathway, plays a crucial role in the metabolism of desloratadine. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B10 being identified as the primary enzyme responsible for the N-glucuronidation of desloratadine. This metabolic step is a prerequisite for the subsequent formation of the major active metabolite, 3-hydroxydesloratadine (B129375).

UGT2B10 PolymorphismConsequencePotential Impact on Desloratadine Metabolism
rs61750900 (Asp67Tyr) Reduced N-glucuronidation activityDecreased formation of desloratadine-N-glucuronide

Following N-glucuronidation by UGT2B10, the resulting conjugate is hydroxylated by the cytochrome P450 enzyme CYP2C8 to form 3-hydroxydesloratadine, the major active metabolite of desloratadine. annualreviews.orgcriver.com This sequential metabolic pathway highlights the interplay between Phase II and Phase I enzymes in the disposition of desloratadine. The activity of CYP2C8 is, therefore, a critical determinant of the formation of this key metabolite. While the direct impact of CYP2C8 polymorphisms on desloratadine metabolism is not extensively documented, genetic variations in this enzyme are known to affect the metabolism of other drugs.

The prevalence of different metabolizer phenotypes for desloratadine varies across different ethnic populations. Individuals can be broadly categorized as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their ability to form the 3-hydroxydesloratadine metabolite. This phenotypic variability is largely attributed to genetic polymorphisms in the enzymes responsible for desloratadine metabolism.

Studies have indicated that the prevalence of the desloratadine poor metabolizer phenotype can differ significantly among ethnic groups. For instance, some studies suggest a lower incidence of the PM phenotype in individuals of Chinese descent compared to other populations. This inter-ethnic variation underscores the importance of considering an individual's genetic ancestry in predicting their metabolic capacity for desloratadine and tailoring therapeutic strategies accordingly.

PopulationPrevalence of Poor Metabolizer Phenotype
ChineseReported to have a low incidence
Other Ethnic GroupsVarying prevalence rates

Genetic Modulators of Pseudoephedrine Pharmacokinetics (e.g., COMT, MAO)

Pseudoephedrine, a sympathomimetic amine, undergoes limited metabolism in humans and is primarily excreted unchanged in the urine. However, the enzymes responsible for the metabolism of catecholamines and other similar compounds, such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), may play a minor role in its disposition. nih.govnih.govjscholaronline.org

Genetic polymorphisms in the genes encoding COMT and MAO are known to influence the metabolism of their substrates. nih.govmdpi.com For example, the Val158Met polymorphism in the COMT gene affects the enzyme's activity, which in turn can alter the inactivation of catecholamines. researchgate.net Similarly, functional polymorphisms in the MAOA gene have been linked to variations in enzyme activity. nih.gov While direct evidence linking specific polymorphisms in COMT and MAO to pseudoephedrine pharmacokinetics is not well-established, it is conceivable that variations in these enzyme systems could contribute to minor inter-individual differences in the disposition of pseudoephedrine.

Methodologies for Pharmacogenomic Research (e.g., Genotyping, Phenotyping)

Pharmacogenomic research employs a variety of methodologies to investigate the relationship between genetic variations and drug response. These can be broadly categorized into genotyping and phenotyping approaches.

Genotyping focuses on identifying specific genetic variants in an individual's DNA. nih.govbiocompare.commdpi.comnih.govresearchgate.net This can range from targeted assays for known polymorphisms to broader, genome-wide approaches.

Targeted Genotyping: This approach looks for specific, known single nucleotide polymorphisms (SNPs) or other genetic variations that have been previously associated with altered drug metabolism. Techniques like quantitative polymerase chain reaction (qPCR) and TaqMan® assays are commonly used for this purpose. biocompare.com

Sequencing: Next-generation sequencing (NGS) and long-read sequencing technologies allow for a more comprehensive analysis of one or more genes, or even the entire genome, to identify both common and rare variants that may influence drug metabolism. mdpi.comnih.gov

Phenotyping , on the other hand, assesses the functional consequence of genetic variations by measuring the activity of drug-metabolizing enzymes. nih.govbioivt.combioivt.comwuxiapptec.com This is often achieved through the administration of a probe drug, which is a substance known to be specifically metabolized by a particular enzyme. The rate of metabolism of the probe drug can then be used to infer the enzyme's activity level in an individual.

MethodologyDescriptionExamples of Techniques
Genotyping Identifies specific genetic variations in an individual's DNA.qPCR, TaqMan® Assays, Next-Generation Sequencing (NGS)
Phenotyping Measures the functional activity of drug-metabolizing enzymes.Administration of probe drugs and measurement of metabolite formation.

These methodologies are often used in a complementary fashion. Genotyping can identify the genetic basis for a particular metabolic phenotype, while phenotyping can confirm the functional impact of these genetic variations. Together, they provide a powerful toolkit for advancing our understanding of the pharmacogenomic influences on drug disposition.

Regulatory Science and Pharmaceutical Development Frameworks for Combination Products

Regulatory Definition and Classification of Drug-Drug Combination Products

In the realm of pharmaceutical regulation, a "combination product" is one that comprises two or more regulated components. fda.gov This can include a combination of a drug and a device, a biologic and a device, a drug and a biologic, or as in the case of Clarinex-D 12 Hour, two distinct drug products. nih.govstarfishmedical.com The U.S. Food and Drug Administration (FDA) defines these products under 21 CFR 3.2(e). fda.govstarfishmedical.com Specifically, this compound falls under the category of a drug-drug combination product, where two active pharmaceutical ingredients are formulated into a single dosage form. premier-research.com

The regulatory framework for such products is complex, requiring careful consideration of the interaction between the constituent parts. nih.govstarfishmedical.com The primary mode of action (PMOA) of the combination product determines which FDA center takes the lead in the review process. nih.gov For a drug-drug combination like this compound, the Center for Drug Evaluation and Research (CDER) is the lead regulatory body. nih.gov

The rationale for combining desloratadine (B1670295) and pseudoephedrine is to provide simultaneous relief from the multifaceted symptoms of allergic rhinitis. organon.comfda.gov Antihistamines, like desloratadine, address symptoms such as sneezing and itching, while decongestants, like pseudoephedrine, target nasal congestion. fda.govnih.gov This combination is considered rational as it addresses different aspects of the allergic response. fda.gov

Application of Quality by Design (QbD) Principles in this compound Development

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. ondrugdelivery.comondrugdelivery.com This framework is crucial in the development of complex dosage forms like this compound, which is a bilayer tablet with an immediate-release layer of desloratadine and an extended-release layer of pseudoephedrine sulfate (B86663). drugs.comnih.govnih.gov

The core of the QbD approach involves defining a Quality Target Product Profile (QTPP), which is a prospective summary of the quality characteristics of a drug product that are essential for its safety and efficacy. pqri.org From the QTPP, Critical Quality Attributes (CQAs) of the drug product are identified. pqri.org

Identification of Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs)

Critical Material Attributes (CMAs) are the physical, chemical, biological, or microbiological properties of an input material that must be within a specific limit, range, or distribution to ensure the desired quality of the final product. pqri.org For this compound, CMAs would be identified for both the active ingredients (desloratadine and pseudoephedrine sulfate) and the excipients used in both the immediate-release and extended-release layers.

Critical Process Parameters (CPPs) are process parameters whose variability has an impact on a CQA and therefore need to be monitored or controlled to ensure the process produces the desired quality. pqri.orgamplelogic.com In the manufacturing of a bilayer tablet like this compound, several CPPs are critical.

Table 1: Potential CMAs and CPPs for this compound

Category Attribute/Parameter Potential Impact on CQAs
CMAs (Active Ingredients) Particle size distribution of Desloratadine and Pseudoephedrine SulfateDissolution rate, content uniformity
Polymorphic form of active ingredientsBioavailability, stability
Purity and impurity profileSafety and efficacy
CMAs (Excipients) Grade and viscosity of hydrophilic polymers (e.g., Hypromellose) in the extended-release layerDrug release profile of pseudoephedrine pharmtech.com
Properties of disintegrants in the immediate-release layerDisintegration time and dissolution of desloratadine pharmtech.com
Flow properties of lubricants and glidants (e.g., Magnesium Stearate, Silicon Dioxide)Tablet weight uniformity, hardness
CPPs (Manufacturing) Blending time and speedContent uniformity of both active ingredients pharmtech.com
Compaction force for each layerTablet hardness, friability, and dissolution jpionline.org
Granulation parameters (e.g., impeller speed, massing time if wet granulation is used)Granule density, flowability, and subsequent dissolution nih.govnih.gov
Film-coating process parameters (if applicable)Tablet appearance, stability, and disintegration time farmaciajournal.com

This table is illustrative and based on general principles of pharmaceutical manufacturing. Specific CMAs and CPPs for this compound would be determined through rigorous risk assessment and experimental studies during its development.

Design Space Definition and Control Strategy Development

A key output of the QbD process is the establishment of a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. mt.com Operating within the defined design space is not considered a change and allows for manufacturing flexibility. mt.com For a bilayer tablet, the design space would be complex, considering the parameters for each layer individually and the process of compressing them together. nih.govnih.gov

The control strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.govnih.gov It includes the controls on input material attributes (CMAs), process parameters (CPPs), and the final product. mt.com For this compound, this would involve real-time monitoring of CPPs during manufacturing to ensure the final product meets its predefined CQAs, such as the distinct dissolution profiles for each layer. nih.govnih.gov

Bioequivalence and Pharmaceutical Equivalence Assessment for Generic Formulations

For a generic version of this compound to be approved, it must be shown to be bioequivalent to the reference listed drug. nih.gov Bioequivalence means that there is no significant difference in the rate and extent to which the active ingredients become available at the site of drug action when administered at the same molar dose under similar conditions. fda.gov

The FDA provides specific guidance for bioequivalence studies for desloratadine and pseudoephedrine sulfate extended-release tablets, recommending two separate studies: one under fasting conditions and another under fed conditions. fda.gov These studies typically involve a single-dose, two-treatment, two-period crossover design in healthy subjects. fda.gov The key pharmacokinetic parameters measured are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for both desloratadine and pseudoephedrine. fda.gov

Table 2: FDA Recommendations for Bioequivalence Studies of Desloratadine/Pseudoephedrine Sulfate ER Tablets

Study Type Design Strength Subjects Analytes to Measure
FastingSingle-dose, two-treatment, two-period, crossover2.5 mg/120 mgHealthy males and non-pregnant, non-lactating femalesDesloratadine, 3-hydroxydesloratadine (B129375) (active metabolite), and pseudoephedrine in plasma fda.gov
FedSingle-dose, two-treatment, two-period, crossover2.5 mg/120 mgHealthy males and non-pregnant, non-lactating femalesDesloratadine, 3-hydroxydesloratadine (active metabolite), and pseudoephedrine in plasma fda.gov

Source: Draft Guidance on Desloratadine; Pseudoephedrine Sulfate - accessdata.fda.gov fda.gov

Dissolution Profile Comparison for In Vitro Equivalence

In addition to in vivo bioequivalence studies, in vitro dissolution testing is a critical component for assessing the equivalence of generic formulations. nih.gov The dissolution profile of the generic product is compared to that of the reference product under various conditions. nih.gov For modified-release products like this compound, dissolution testing is conducted in multiple media (e.g., different pH buffers) to ensure similarity of release profiles. nih.gov

The similarity of dissolution profiles is often assessed using a similarity factor, f2. An f2 value between 50 and 100 generally indicates that the two dissolution profiles are similar. umaryland.edu For rapidly dissolving products, if both the test and reference products dissolve more than 85% within 15 minutes, the f2 comparison may not be necessary. nih.govumaryland.edu

Post-Approval Changes and Lifecycle Management from a Quality Perspective

The lifecycle of a pharmaceutical product does not end with its approval. Manufacturers often make post-approval changes to the chemistry, manufacturing, and controls (CMC). tga.gov.au The International Council on Harmonisation (ICH) Q12 guideline provides a framework for managing these changes in a predictable and efficient manner. tga.gov.auglobalregulatorypartners.com

This framework includes the concept of "Established Conditions" (ECs), which are legally binding information considered necessary to assure product quality. globalregulatorypartners.com Any change to an EC requires regulatory submission. tga.gov.au The guideline also introduces the Post-Approval Change Management Protocol (PACMP), a regulatory tool that provides predictability for future changes. globalregulatorypartners.comgmp-compliance.org

For a combination product like this compound, any post-approval change must be carefully evaluated for its potential impact on the quality, safety, and efficacy of the product. gmp-compliance.org This includes changes to the manufacturing process, raw material suppliers, or analytical methods. westpharma.com A robust quality management system is essential to manage these changes effectively throughout the product's lifecycle. westpharma.com

Emerging Research Directions and Methodological Innovations in Combination Pharmaceutical Development

Advanced Drug Delivery Systems for Multi-Component Formulations

The primary challenge in formulating a combination product with desloratadine (B1670295) and pseudoephedrine is accommodating their different required release profiles. Desloratadine is intended for immediate release to quickly alleviate allergy symptoms, while pseudoephedrine requires an extended-release mechanism to provide sustained nasal decongestion over a 12-hour period. biospace.comgoogle.com Advanced drug delivery systems are crucial for achieving this dual-action profile in a single dosage form.

Bilayer Tablet Technology: This is a key technology for delivering combination drugs with different release patterns. gsconlinepress.comajptr.comrjptonline.org Clarinex-D 12 Hour utilizes a bi-layer tablet system where one layer contains desloratadine for immediate release, and the second layer is a matrix designed to release pseudoephedrine sulfate (B86663) in a controlled, extended manner. biospace.comgoogle.com This physical separation of APIs within the tablet is also advantageous for preventing potential chemical incompatibilities between the active ingredients and the excipients in each layer. gsconlinepress.comrjptonline.org The development of such tablets involves a double compression technique, which requires careful selection of excipients to ensure sufficient mechanical strength and prevent common manufacturing issues like capping or lamination. gsconlinepress.com

Modified-Release Pellet Systems: Another innovative approach involves the use of multi-unit pellet systems (MUPS). nih.gov In this system, a formulation could contain two different types of pellets within a single capsule or compressed into a tablet. One set of pellets would be formulated for immediate release of desloratadine, while another set would be coated with release-modifying polymers, such as ethyl cellulose (B213188) and hydroxypropyl methylcellulose (B11928114), to achieve sustained release of pseudoephedrine. researchgate.netresearchgate.net Research on a similar combination (loratadine and pseudoephedrine) demonstrated that modified-release pellets could be successfully compressed into tablets without affecting the integrity or release profiles of the drugs. nih.gov The release kinetics from these coated pellets can be precisely controlled by adjusting the polymer ratio and the thickness of the polymer coating. researchgate.net

Microbead Technology: The development of microbeads using hydrophilic carriers like sodium alginate, potentially modified with HPMC, offers a pathway for creating extended-release formulations for drugs like pseudoephedrine hydrochloride. jddtonline.info This method aims to reduce dosing frequency by providing a consistent, prolonged release of the drug. jddtonline.info Such microbeads can be designed to have good mucoadhesive properties, potentially enhancing absorption. jddtonline.info While studied for pseudoephedrine as a single agent, this technology could be integrated into a multi-component system, for instance, by combining pseudoephedrine-loaded microbeads with an immediate-release form of desloratadine.

Computational Modeling and Simulation in Pharmacokinetic Prediction and Formulation Design (e.g., PBPK Modeling)

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is becoming an indispensable tool in the development of combination drug products. These models integrate system-specific data (human anatomy and physiology) with drug-specific data (physicochemical and in vitro data) to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs.

For a combination product like desloratadine and pseudoephedrine, PBPK models can be used to:

Predict Pharmacokinetics: A whole-body PBPK model has been successfully developed to predict the pharmacokinetics of both loratadine (B1675096) and its active metabolite, desloratadine. nih.gov Such models can be extended to include pseudoephedrine, allowing for the simulation of how the two drugs behave when administered together. This can help in predicting potential drug-drug interactions at the metabolic level without conducting extensive clinical trials.

Optimize Formulation Design: PBPK modeling can simulate the in vivo performance of different formulation strategies, such as the bilayer tablet or coated pellet systems. nih.gov By inputting in vitro dissolution data from various prototype formulations, scientists can predict the resulting plasma concentration-time profiles. nih.gov This allows for the virtual testing and optimization of release rates and excipient compositions to achieve the desired pharmacokinetic profile for both desloratadine (rapid absorption) and pseudoephedrine (sustained absorption). This approach establishes a meaningful in-vivo/in-vitro correlation (IVIVC), which is a critical regulatory requirement. nih.gov

Assess Impact of Variables: These models can assess the impact of factors like food on drug bioavailability. For a related product, a food-effect study showed no significant impact on the bioavailability of the components, a finding that can be explored and predicted using PBPK models early in development. fda.gov

The table below summarizes key parameters used in pharmacokinetic modeling for the components.

ParameterDrugFinding
Modeling Type DesloratadineA whole-body PBPK model was developed to simultaneously predict the pharmacokinetics of loratadine and its metabolite, desloratadine, in various populations. nih.gov
In-Vivo/In-Vitro Correlation (IVIVC) Pseudoephedrine SulfateA Level A correlation (r² > 0.99) was established between the in vivo absorption profiles and in vitro release rates for four different extended-release formulations. nih.gov
Metabolism DesloratadinePhenotypic polymorphism in metabolism is known, leading to "poor metaboliser" populations with increased drug exposure. nih.gov PBPK can model these scenarios.

Novel Analytical Techniques for Enhanced Characterization of Complex Drug Products

The simultaneous analysis of desloratadine and pseudoephedrine in a combined dosage form requires selective and robust analytical methods for quality control, stability testing, and dissolution studies. ajrconline.orgresearchgate.net Recent advancements have focused on developing more efficient and sensitive techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique. Several methods have been developed that can simultaneously quantify both desloratadine and pseudoephedrine. researchgate.netresearchgate.net These methods are valued for their accuracy and precision. For example, one method uses a C18 column with a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer, achieving good separation and linearity for both compounds. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as measuring drug concentrations in human plasma, LC-MS/MS offers superior sensitivity and selectivity. nih.gov A method using aqueous normal-phase (ANP) chromatography coupled with tandem mass spectrometry was developed for the simultaneous determination of desloratadine and pseudoephedrine. nih.govcapes.gov.br This method is highly efficient, with a short cycle time of 2 minutes per sample, and requires only a small plasma volume. nih.gov

Spectrophotometric Methods: These methods provide a simpler and more economical alternative to chromatography for routine analysis. A derivative spectrophotometry method measures the first derivative amplitudes at 280 nm for desloratadine and 244 nm for pseudoephedrine to quantify them simultaneously. researchgate.net Another approach is the simultaneous equation method, which involves measuring absorbance at the maximum absorbance wavelength (λmax) of each drug in different media. ajrconline.org

The following table details parameters from various published analytical methods.

Analytical TechniqueDrug Component(s)Key Parameters & Findings
RP-HPLC researchgate.netDesloratadine & PseudoephedrineColumn: C18Mobile Phase: 10 mM orthophosphoric acid: acetonitrile (B52724) (77:23)Detection: 262 nmLinearity Range: 1.0-10.0 µg/ml (Desloratadine), 48-480 µg/ml (Pseudoephedrine)
Derivative Spectrophotometry researchgate.netDesloratadine & PseudoephedrineMeasurement: First derivative amplitudes at 280 nm (Desloratadine) and 244 nm (Pseudoephedrine)Linearity Range: 2.5-15.0 µg/ml (Desloratadine), 120-720 µg/ml (Pseudoephedrine)
LC-MS/MS nih.govDesloratadine & PseudoephedrineApplication: Human Plasma AnalysisTechnique: Aqueous Normal-Phase (ANP) ChromatographyLimit of Quantitation: 0.1 ng/mL (Desloratadine), 1.25 ng/mL (Pseudoephedrine)
Simultaneous Equation Spectrophotometry ajrconline.orgDesloratadine & Pseudoephedrine HClMeasurement (in 0.1N HCl): λmax at 281.5 nm (Desloratadine) and 256.5 nm (Pseudoephedrine HCl)Linearity Range: 2.5-25 µg/ml (Desloratadine), 120-960 µg/ml (Pseudoephedrine HCl)

Integration of 'Omics' Data for Personalized Pharmaceutical Science (excluding clinical outcomes)

The integration of multi-omics data—including genomics, proteomics, and metabolomics—is a frontier in pharmaceutical science that promises a more fundamental understanding of drug action and formulation. nih.govmdpi.com This approach moves beyond the "one-size-fits-all" model to enable the development of more tailored medicines. nlsdays.com

In the context of a combination product like desloratadine and pseudoephedrine, 'omics' data can be leveraged in the pre-clinical and formulation stages:

Target and Pathway Elucidation: 'Omics' technologies can provide a comprehensive map of the molecular pathways affected by each drug. mdpi.comresearchgate.net For instance, proteomics can identify the specific proteins that interact with desloratadine and pseudoephedrine, while metabolomics can reveal changes in metabolic profiles. frontiersin.org Integrating these datasets can uncover how the two drugs might synergistically or antagonistically affect cellular networks, informing the rationale for the combination itself. nih.gov

Formulation Excipient Selection: Metabolomic and proteomic analyses can help in understanding the metabolic pathways of the APIs and how they might be influenced by various excipients. This could lead to a more rational selection of formulation components that minimize undesirable interactions and support the desired drug release and stability profiles.

Biomarker Discovery for Formulation Science: Untargeted metabolomics and proteomics can identify novel biomarkers related to drug processing in the body. mdpi.com For example, identifying metabolites that are uniquely formed based on the release rate of pseudoephedrine could provide a sensitive in vivo measure of formulation performance, complementing standard pharmacokinetic data. This provides a deeper, systems-level insight into how a formulation behaves in a biological environment. nlsdays.comfrontiersin.org The integration of different omics data types is considered crucial for revealing the complete molecular mechanisms of drug action. nlsdays.com

Q & A

Q. What is the pharmacological rationale for combining desloratadine and pseudoephedrine in Clarinex-D 12 Hour?

this compound combines desloratadine (a selective H1-antihistamine) and pseudoephedrine (a α-adrenergic agonist). The antihistamine blocks histamine-induced allergic symptoms (e.g., sneezing, itching), while pseudoephedrine reduces nasal congestion via vasoconstriction. Clinical trials demonstrate synergistic efficacy: desloratadine improves non-congestive symptoms, while pseudoephedrine targets nasal stuffiness. Studies used a 4-point symptom severity scale (0–3) to measure outcomes, with significant improvements in total symptom scores compared to monotherapies .

Q. What clinical trial designs have validated the efficacy of this compound?

Two multicenter, randomized, parallel-group trials (N=1,248) compared this compound against desloratadine alone and pseudoephedrine alone over 2 weeks. Primary endpoints included twice-daily patient-reported symptom scores for rhinitis (nasal and non-nasal). The combination showed superior antihistaminic efficacy (vs. pseudoephedrine alone) and decongestant efficacy (vs. desloratadine alone), validated via ANOVA and post-hoc analyses .

Q. How are primary efficacy variables defined in this compound trials?

Trials used a 4-point Likert scale (0=none, 3=severe) to assess nasal (rhinorrhea, congestion, itching, sneezing) and non-nasal symptoms (ocular itching, tearing, redness, palate/ear itching). Reflective Total Symptom Score (TSS) excluding nasal congestion quantified antihistaminic effects, while nasal congestion scores isolated decongestant efficacy. This dual-endpoint design ensures specificity in evaluating mechanism-specific outcomes .

Advanced Research Questions

Q. How can researchers resolve conflicting data on pseudoephedrine’s cardiovascular risks in this compound across demographic subgroups?

Conflicting risk profiles (e.g., hypertension, arrhythmias) may arise from variability in pseudoephedrine’s adrenergic effects. Methodological solutions include:

  • Stratified randomization by age, BMI, or cardiovascular history in trial design.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess dose-response relationships in high-risk subgroups.
  • Post-hoc sensitivity analyses of existing trial data (e.g., subgroup comparisons in blood pressure changes) .

Q. What experimental frameworks are optimal for comparing this compound with newer antihistamine/decongestant combinations?

A double-blind, active-controlled crossover trial could minimize confounding variables. Key considerations:

  • Equivalence margins for non-inferiority testing (e.g., ΔTSS ≤1.0).
  • Washout periods to address carryover effects.
  • Patient-reported outcome measures (PROMs) aligned with FDA guidelines for allergic rhinitis. Reference the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure methodological rigor .

Q. How can meta-analyses address gaps in long-term safety data for this compound?

Conduct a systematic review of observational studies and RCTs, followed by:

  • Cumulative meta-analysis to detect temporal trends in adverse events (e.g., insomnia, tachycardia).
  • Risk-of-bias assessment using tools like ROBINS-I for non-randomized studies.
  • Dose-response meta-regression to evaluate pseudoephedrine’s safety profile at varying dosages. Data synthesis should adhere to PRISMA guidelines and address heterogeneity via random-effects models .

Q. What methodologies are recommended for studying this compound’s drug-drug interactions (DDIs) in polypharmacy patients?

  • In vitro assays : Cytochrome P450 inhibition/induction studies (CYP2D6, CYP3A4) for desloratadine and pseudoephedrine.
  • Population PK models : Assess DDI risks with concomitant medications (e.g., SSRIs, beta-blockers) using nonlinear mixed-effects modeling.
  • Real-world evidence (RWE) : Retrospective cohort studies leveraging EHR data to identify interaction signals (e.g., serotonin syndrome with MAO inhibitors) .

Methodological Considerations

  • Data Collection : Use validated questionnaires (e.g., RQLQ for quality of life) and electronic diaries for real-time symptom tracking .
  • Statistical Power : For non-inferiority trials, calculate sample size using a 90% confidence interval and 10% margin .
  • Ethical Compliance : Exclude high-risk populations (e.g., uncontrolled hypertension) per FDA contraindications .

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